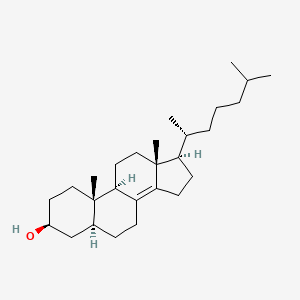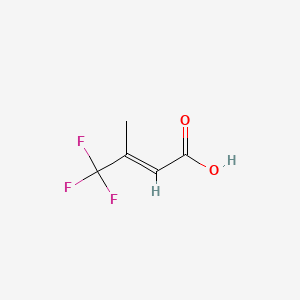
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is a chemical compound . It is also known as triflumuron, a potent chitin synthesis inhibitor that belongs to the chemical class of benzoylureas.
Molecular Structure Analysis
The molecular formula of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is C9H7ClF3NO2 . The InChI code is 1S/C9H7ClF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is 253.61 . It is a powder at room temperature . The melting point is between 72-74 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Proteomics Research
“2,2,2-Trifluoroethyl 4-chlorophenylcarbamate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes.
Polymer Chemistry
This compound has been used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion . The copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer, leads to the formation of poly(fluoroacrylate)s. These polymers have potential applications as functional coatings due to their tunable wettability and improved adhesion .
Pharmaceuticals
The unique properties of “2,2,2-Trifluoroethyl 4-chlorophenylcarbamate” make it a versatile chemical compound used in pharmaceutical research. It could be used in the development of new drugs or in the improvement of existing ones.
Agrochemicals
This compound also finds applications in the field of agrochemicals. It could be used in the development of new pesticides or fertilizers, or in the improvement of existing ones.
Material Science
In the field of material science, “2,2,2-Trifluoroethyl 4-chlorophenylcarbamate” can be used to develop new materials with unique properties. These could include materials with improved strength, durability, or other desirable characteristics.
Biochemical Research
As a biochemical, “2,2,2-Trifluoroethyl 4-chlorophenylcarbamate” can be used in various types of biochemical research . This could include studies on enzyme reactions, metabolic pathways, or other biochemical processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRXDEMRTNDOQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429310 |
Source


|
| Record name | 2,2,2-trifluoroethyl 4-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate | |
CAS RN |
782-94-5 |
Source


|
| Record name | Carbamic acid, N-(4-chlorophenyl)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-trifluoroethyl 4-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1352470.png)



![[(E)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate](/img/structure/B1352483.png)
![1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1352485.png)


![4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B1352494.png)

![4-[(3-Hydroxypropyl)amino]-3-nitrophenol](/img/structure/B1352497.png)
![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)